
5-(4-Chlorophenyl)dihydro-3-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-2(3H)-furanimine (Racemic)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)dihydro-3-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-2(3H)-furanimine (Racemic) is a synthetic organic compound that belongs to the class of furan derivatives. It features a complex structure with a chlorophenyl group, a phenyl group, and a triazole ring, making it a molecule of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)dihydro-3-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-2(3H)-furanimine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as chlorophenyl derivatives and triazole-containing molecules. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final furanimine structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine-containing compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its versatile chemical properties make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenyl)dihydro-3-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-2(3H)-furanimine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Chlorophenyl)-2-furanamine
- 3-Phenyl-1H-1,2,4-triazole
- 4-Chlorophenyl derivatives
Uniqueness
Compared to similar compounds, 5-(4-Chlorophenyl)dihydro-3-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-2(3H)-furanimine stands out due to its unique combination of functional groups and structural features
Conclusion
5-(4-Chlorophenyl)dihydro-3-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-2(3H)-furanimine (Racemic) is a compound of significant interest due to its complex structure and versatile chemical properties
Propriétés
Formule moléculaire |
C19H17ClN4O |
|---|---|
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-imine |
InChI |
InChI=1S/C19H17ClN4O/c20-16-8-6-14(7-9-16)17-10-19(18(21)25-17,11-24-13-22-12-23-24)15-4-2-1-3-5-15/h1-9,12-13,17,21H,10-11H2 |
Clé InChI |
QYOZGLDOOKDVGO-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=N)C1(CN2C=NC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


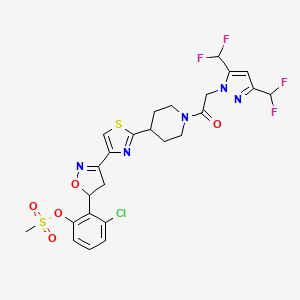
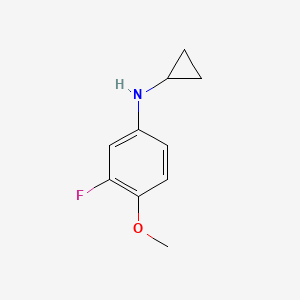
![6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)
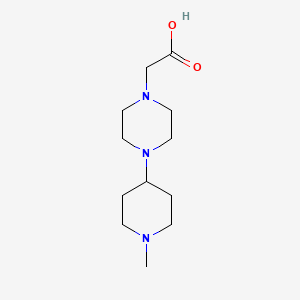
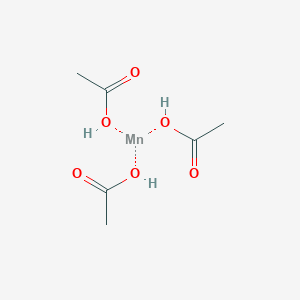
![octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B13439125.png)
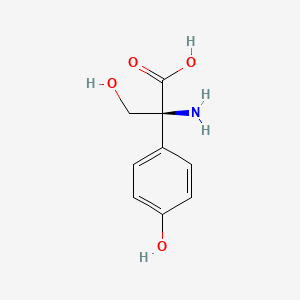
![2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid](/img/structure/B13439141.png)

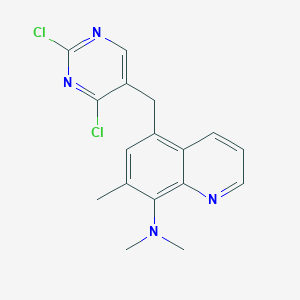
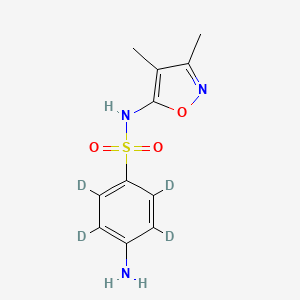

![(9S)-tert-Butyl 2-chloro-8,9-dihydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine-10(7H)-carboxylate](/img/structure/B13439168.png)

